molecular formula C21H21N3O2 B7709832 N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B7709832
M. Wt: 347.4 g/mol
InChI Key: HMBYRDJCRBSLFL-UHFFFAOYSA-N
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Description

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(16-10-5-2-6-11-16)22-18-13-7-12-17(14-18)21-23-19(24-26-21)15-8-3-1-4-9-15/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBYRDJCRBSLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds at ambient temperature and yields the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated or aminated derivatives.

Scientific Research Applications

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules such as enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is unique due to the combination of the oxadiazole ring, phenyl group, and cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

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